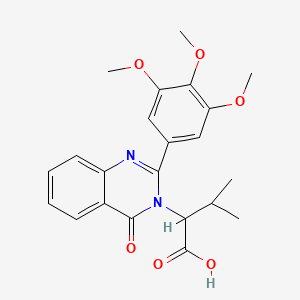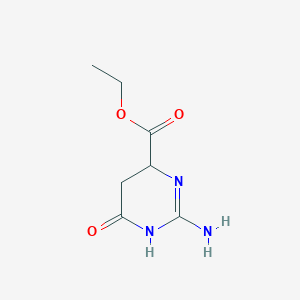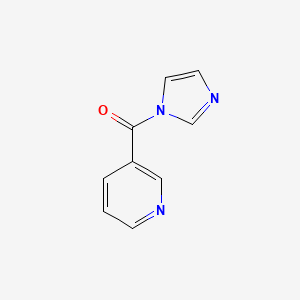
4-(Anthracen-1-yl)-3H-1,2,4-triazole-3,5(4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Anthracen-1-yl)-3H-1,2,4-triazole-3,5(4H)-dione is a compound that features an anthracene moiety attached to a triazole ring. Anthracene is a polycyclic aromatic hydrocarbon known for its photophysical properties, while the triazole ring is a five-membered ring containing three nitrogen atoms. This combination makes the compound of interest in various fields, including materials science and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Anthracen-1-yl)-3H-1,2,4-triazole-3,5(4H)-dione typically involves the following steps:
Formation of the Anthracene Derivative: The anthracene moiety can be functionalized through various reactions, such as Friedel-Crafts acylation or halogenation, to introduce reactive groups that can further react with triazole precursors.
Cyclization to Form the Triazole Ring: The functionalized anthracene derivative is then reacted with hydrazine derivatives and carbonyl compounds under acidic or basic conditions to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Anthracen-1-yl)-3H-1,2,4-triazole-3,5(4H)-dione can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the anthracene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted anthracene derivatives depending on the reagents used.
Scientific Research Applications
4-(Anthracen-1-yl)-3H-1,2,4-triazole-3,5(4H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 4-(Anthracen-1-yl)-3H-1,2,4-triazole-3,5(4H)-dione depends on its application:
In Electronics: The compound acts as an emitter in OLEDs, where it undergoes electronic transitions that result in light emission.
In Biology/Medicine: The triazole ring can interact with biological targets, potentially inhibiting enzymes or binding to receptors, depending on the specific structure and functional groups attached.
Comparison with Similar Compounds
Similar Compounds
Anthracene Derivatives: Compounds like 9,10-diphenylanthracene and anthraquinone share the anthracene core but differ in their functional groups and applications.
Triazole Derivatives: Compounds such as 1,2,4-triazole and its various substituted forms are similar in structure but may have different properties and uses.
Uniqueness
4-(Anthracen-1-yl)-3H-1,2,4-triazole-3,5(4H)-dione is unique due to the combination of the photophysical properties of anthracene and the chemical versatility of the triazole ring. This makes it particularly valuable in the development of advanced materials and electronic devices .
Properties
CAS No. |
139333-09-8 |
|---|---|
Molecular Formula |
C16H9N3O2 |
Molecular Weight |
275.26 g/mol |
IUPAC Name |
4-anthracen-1-yl-1,2,4-triazole-3,5-dione |
InChI |
InChI=1S/C16H9N3O2/c20-15-17-18-16(21)19(15)14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9H |
InChI Key |
SGZFIGNAMBKNNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3N4C(=O)N=NC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Fluoro-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12920223.png)




![N-(9-{4-[(Methanesulfonyl)amino]anilino}acridin-2-yl)acetamide](/img/structure/B12920272.png)




![4-Hydroxy-2-mercapto-6-[2-naphthylthio]quinazoline](/img/structure/B12920303.png)
![N-[(3-Oxo-2,3-dihydro-1H-isoindol-1-ylidene)methyl]benzamide](/img/structure/B12920307.png)


